molecular formula C9H9NO4 B1662543 (RS)-4-Carboxyphenylglycine CAS No. 7292-81-1

(RS)-4-Carboxyphenylglycine

Cat. No.: B1662543
CAS No.: 7292-81-1
M. Wt: 195.17 g/mol
InChI Key: VTMJKPGFERYGJF-UHFFFAOYSA-N
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Description

It is primarily known for its role as a competitive antagonist of metabotropic glutamate receptors, specifically mGluR1, and as an agonist for mGluR2 . This compound has garnered significant interest in the fields of neuroscience and pharmacology due to its potential therapeutic applications.

Mechanism of Action

Mode of Action

As a competitive antagonist, 4-Carboxyphenylglycine binds to the active site of mGluRs, preventing the binding of the natural ligand, glutamate . This inhibits the activation of the receptor and subsequent downstream signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by 4-Carboxyphenylglycine is the glutamatergic signaling pathway . By inhibiting mGluRs, the compound disrupts the normal function of this pathway, which can have various downstream effects depending on the specific cellular context .

Pharmacokinetics

It has been shown that the compound can cross the blood-brain barrier , which is crucial for its action on mGluRs in the central nervous system. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, remain to be fully elucidated.

Result of Action

The inhibition of mGluRs by 4-Carboxyphenylglycine can have various molecular and cellular effects. For example, it has been shown to prevent vasospasm (constriction of blood vessels) after subarachnoid hemorrhage, a type of stroke . This suggests that the compound could have potential therapeutic applications in conditions involving abnormal glutamatergic signaling.

Biochemical Analysis

Biochemical Properties

4-Carboxyphenylglycine is a competitive group I metabotropic glutamate receptor antagonist, with selectivity for mGlu 1a/1a over mGlu 5a/5b . This suggests that 4-Carboxyphenylglycine interacts with these receptors and influences their function.

Cellular Effects

4-Carboxyphenylglycine has been shown to have effects on cellular responses. For instance, it has been found to counteract the enhancement of system Xc - gene expression, which has been suggested to contribute to the cytoprotective efficacy of Yokukansan by preserving the cellular antioxidant ability .

Molecular Mechanism

The molecular mechanism of 4-Carboxyphenylglycine involves its interaction with metabotropic glutamate receptors. It acts as a competitive antagonist at these receptors, particularly mGlu 1a/1a . This suggests that it exerts its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (RS)-4-Carboxyphenylglycine typically involves the reaction of 4-nitrophenylacetic acid with ammonia, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The resulting compound is then subjected to carboxylation to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (RS)-4-Carboxyphenylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(RS)-4-Carboxyphenylglycine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    (S)-α-Methyl-4-carboxyphenylglycine: Another metabotropic glutamate receptor antagonist with similar properties but differing in its methyl substitution.

    (RS)-α-Ethyl-4-carboxyphenylglycine: A compound with an ethyl substitution, showing different selectivity and potency at glutamate receptors.

    (S)-3,5-Dihydroxyphenylglycine: A compound with hydroxyl groups, exhibiting distinct pharmacological profiles .

Uniqueness: (RS)-4-Carboxyphenylglycine is unique due to its dual role as both an antagonist and agonist at different metabotropic glutamate receptors. This dual functionality allows it to modulate glutamate signaling in a more versatile manner compared to other similar compounds .

Properties

IUPAC Name

4-[amino(carboxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMJKPGFERYGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864035
Record name 4-[Amino(carboxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Carboxyphenylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7292-81-1
Record name α-Amino-4-carboxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7292-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Amino(carboxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxyphenylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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